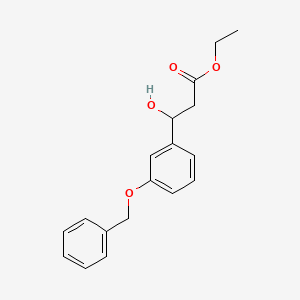

Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(3-phenylmethoxyphenyl)propanoate |

InChI |

InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-9-6-10-16(11-15)22-13-14-7-4-3-5-8-14/h3-11,17,19H,2,12-13H2,1H3 |

InChI Key |

ZUJLUOPGJFBQIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Analysis of Preparation Methods

Reaction Conditions and Catalysts

- Acid-catalyzed esterification is a straightforward and classical method, suitable for laboratory and industrial scale.

- Use of solid acid catalysts in continuous flow reactors improves reaction efficiency and environmental sustainability.

- Multi-step synthesis using LDA and nucleophilic addition allows precise control over substitution patterns and stereochemistry.

Purification and Characterization

- Purification typically involves extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure.

- Crystallization or silica gel chromatography is employed for final purification.

- Structural confirmation is achieved through nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR) and gas chromatography-mass spectrometry (GC-MS).

Research Outcomes and Yields

- The benzyl phenol ether intermediate is obtained in high yield (~84%), indicating efficient ether formation.

- The hydroxy ester intermediate is isolated with moderate yield (~58%), reflecting the complexity of multi-step synthesis.

- Final reduction and esterification steps produce the target compound with high purity, suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyloxy and hydroxypropanoate groups allows it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: Para vs. Meta Substitution

- Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate (CID 15890182): Differs in the benzyloxy group’s position (para instead of meta). Molecular Formula: C₁₈H₂₀O₄ (identical to the meta isomer). Impact: Para substitution may alter electronic distribution and steric hindrance, affecting reactivity in electrophilic substitutions or binding to biological targets .

Functional Group Variations: Hydroxy vs. Keto Groups

- Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate (CAS 205985-98-4): Replaces the hydroxyl group with a ketone. Properties: The β-keto ester exhibits higher reactivity due to keto-enol tautomerism, enabling nucleophilic attacks (e.g., in Claisen condensations). Applications: Used in synthesizing heterocycles like triazoles or oxazolidinones .

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 334778-38-0): Features a fluorine atom at the ortho position on the phenyl ring. Impact: Fluorine’s electronegativity increases the compound’s acidity (pKa of β-keto group) and lipophilicity, influencing pharmacokinetics in drug design .

Substituted Derivatives: Cyclopropyl and Benzyl Modifications

- Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate: Incorporates a cyclopropyl ring and 3-methylbenzyl substituent. The methyl group boosts lipophilicity, affecting membrane permeability .

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Contains a fluorine atom adjacent to the keto group. Reactivity: The α-fluoro-β-keto ester is prone to decarboxylation under basic conditions, a property exploited in fluorinated drug synthesis .

Amino-Functionalized Analogs

- Ethyl 3-amino-3-phenylpropanoate (CAS 6335-76-8): Replaces the hydroxyl group with an amino moiety. Applications: Serves as a building block for peptide mimics or β-amino acid derivatives. The amino group enables Schiff base formation or amidation reactions .

- Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(6-bromoindol-3-yl)-3-hydroxypropanoate: Combines a protected amino group (Cbz) and a brominated indole ring. Use: Demonstrates the integration of heterocyclic scaffolds for targeted protease inhibition or kinase modulation .

Research Findings and Pharmacological Relevance

- Synthetic Utility: The hydroxyl group in Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate allows selective protection (e.g., silylation) for multi-step syntheses, as seen in deuterated nivasorexant analogues .

- Biological Activity : Analogs with electron-withdrawing groups (e.g., fluorine) show enhanced binding to adrenergic receptors, critical for cardiovascular drug development .

- Stability Considerations : Silyl-protected derivatives (e.g., tert-butyldimethylsilyl ethers) improve stability during storage and handling, as demonstrated in metabolite reference synthesis .

Biological Activity

Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 300.35 g/mol. The compound is characterized by an ethyl ester group, a benzyloxy group, and a hydroxyl group adjacent to the ester moiety. Its structural features contribute to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.35 g/mol |

| Functional Groups | Ethyl ester, benzyloxy, hydroxyl |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets in cancer cells. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in cell cycle regulation and apoptosis pathways. Specific mechanisms include:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.

- Induction of Apoptosis : this compound may promote programmed cell death in cancerous cells, contributing to its anticancer properties.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

-

Anticancer Activity :

- The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against multiple cancer cell lines.

- Interaction studies indicated that it binds to proteins involved in cell cycle regulation, enhancing its potential as an anticancer agent.

-

Comparative Analysis :

- A comparison with structurally similar compounds revealed that this compound has enhanced selectivity and potency against certain cancer types due to its specific substitution pattern.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 3-(4-(benzyloxy)phenyl)-3-hydroxypropanoate | Benzyloxy at para position | Anticancer activity |

| Ethyl 4-hydroxybenzoate | Hydroxyl group at para position | Antimicrobial properties |

| Benzenepropanoic acid derivatives | Varying substitutions | Anti-inflammatory effects |

Case Studies

Several case studies have focused on the anticancer effects of this compound:

- Study on MCF-7 Cells : This study reported that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer.

- Prostate Cancer Research : In PC-3 cells, the compound exhibited a dose-dependent decrease in proliferation, highlighting its effectiveness against prostate cancer.

Q & A

Q. What synthetic routes are commonly employed for Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions starting from halogenated phenyl precursors or esterification of hydroxypropanoic acid derivatives. Key steps include:

- Esterification : Reacting 3-(benzyloxy)phenyl-3-hydroxypropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux conditions .

- Functional group modifications : Halogenation or trifluoromethylation of the phenyl ring, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent side reactions .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing ester or ketone groups, performed in anhydrous solvents like THF . Critical parameters include catalyst concentration (1–5 mol%), solvent choice (e.g., dichloromethane for electrophilic substitutions), and reaction monitoring via TLC or GC-MS .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

- Anticancer activity : Cell viability assays (MTT or SRB) using cancer cell lines (e.g., MCF-7, PC-3) at concentrations of 10–100 μM, with IC₅₀ determination over 48–72 hours .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in macrophage models (e.g., RAW 264.7 cells), measured via ELISA .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?

Optimization strategies include:

- Design of Experiments (DOE) : Systematic variation of temperature, catalyst loading, and stoichiometry to identify optimal conditions .

- Continuous flow reactors : Enhance mixing and heat transfer, improving reproducibility and scalability compared to batch methods .

- In-line monitoring : Use of FTIR or HPLC to track intermediate formation and adjust parameters in real time . For example, increasing ethanol excess (2–3 equivalents) during esterification improves conversion rates by shifting equilibrium .

Q. How should contradictory reports on its bioactivity (e.g., varying IC₅₀ values across studies) be addressed?

Contradictions often arise from structural analogs or assay variability. Mitigation approaches:

- Comparative structure-activity relationship (SAR) studies : Test analogs (e.g., halogen-substituted derivatives) under identical conditions to isolate substituent effects. For instance, bromo/chloro variants show higher lipophilicity, enhancing membrane permeability .

- Standardized protocols : Use validated cell lines (e.g., ATCC-certified), control for solvent effects (DMSO ≤0.1%), and replicate experiments across labs .

- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies elucidate the compound’s mechanism of action in modulating enzyme or receptor activity?

Advanced techniques include:

- Molecular docking : Simulate binding interactions with targets like COX-2 or estrogen receptors using software (AutoDock Vina), guided by crystallographic data .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics of interactions .

- Metabolite profiling : LC-MS/MS to identify hydrolysis products (e.g., free hydroxypropanoic acid) in biological matrices, linking stability to activity .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate | Cl, CF₃ substituents | Enhanced COX-2 inhibition (IC₅₀ = 2.1 μM) | Chlorine increases electrophilicity vs. benzyloxy |

| (S)-Ethyl 3-hydroxy-3-phenylpropanoate | Chiral center | Selective binding to GABA receptors | Lacks benzyloxy group, reducing aromatic interactions |

| Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate | Dichloro substitution | Potent antifungal activity (MIC = 4 μg/mL) | Steric hindrance alters target accessibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.